N-(4-methoxyphenyl)-4-(methylsulfanyl)-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
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Overview
Description
N-(4-methoxyphenyl)-4-(methylsulfanyl)-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is a synthetic organic compound It features a complex structure with multiple functional groups, including a methoxyphenyl group, a methylsulfanyl group, and a tetrachloro-dioxo-isoindolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-(methylsulfanyl)-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, and functional group modifications. Common reagents used in the synthesis include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-(methylsulfanyl)-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups in the isoindolyl moiety can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-(methylsulfanyl)-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-4-(methylsulfanyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: Lacks the tetrachloro substitution, which may affect its reactivity and biological activity.
N-(4-methoxyphenyl)-4-(methylsulfanyl)-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide: Has an additional carbon in the butanamide chain, potentially altering its physical and chemical properties.
Uniqueness
The presence of the tetrachloro-dioxo-isoindolyl group in N-(4-methoxyphenyl)-4-(methylsulfanyl)-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide makes it unique compared to similar compounds. This substitution can significantly influence its reactivity, stability, and potential biological activity.
Properties
Molecular Formula |
C20H16Cl4N2O4S |
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Molecular Weight |
522.2 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-methylsulfanyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanamide |
InChI |
InChI=1S/C20H16Cl4N2O4S/c1-30-10-5-3-9(4-6-10)25-18(27)11(7-8-31-2)26-19(28)12-13(20(26)29)15(22)17(24)16(23)14(12)21/h3-6,11H,7-8H2,1-2H3,(H,25,27) |
InChI Key |
PCLDXHBALXNFRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(CCSC)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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